Sodium 2-chloro-5-methylbenzoate
Description
Sodium 2-chloro-5-methylbenzoate is a sodium salt derivative of 2-chloro-5-methylbenzoic acid. Benzoate derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable reactivity and functional versatility. This article compares this compound with structurally related compounds, focusing on substituent effects, physicochemical properties, and research applications.
Properties
CAS No. |
118537-88-5 |
|---|---|
Molecular Formula |
C8H6ClNaO2 |
Molecular Weight |
192.57 g/mol |
IUPAC Name |
sodium;2-chloro-5-methylbenzoate |
InChI |
InChI=1S/C8H7ClO2.Na/c1-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
PHRQQBSMAXVARR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key compounds analogous to sodium 2-chloro-5-methylbenzoate, based on substituent variations and functional groups:
Key Research Findings on Substituent Effects
Substituent Influence on Solubility and Reactivity
- Sodium Salts vs. Methyl Esters : Sodium 2-chloro-5-fluorobenzoate () exhibits higher water solubility due to its ionic nature, whereas methyl esters (e.g., –7) are lipid-soluble, favoring organic-phase reactions .
- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (–2) enhance the acidity of the benzoic acid moiety, increasing stability under basic conditions. Formyl () and sulfamoyl () groups further polarize the molecule, enabling nucleophilic attacks or hydrogen bonding .
- Electron-Donating Groups (EDGs): Amino substituents (–7) reduce acidity and enhance reactivity in coupling reactions (e.g., amide bond formation) .
Stability and Functional Trade-offs
- Formyl vs. Sulfamoyl : The formyl group () is highly reactive but prone to oxidation, whereas the sulfamoyl group () offers thermal stability and target-specific interactions .
- Amino Derivatives: Methyl 5-amino-2-chlorobenzoate () may require protection during synthesis to prevent undesired side reactions .
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